molecular formula C13H10ClN3O B12625835 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol CAS No. 918340-60-0

2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol

Cat. No.: B12625835
CAS No.: 918340-60-0
M. Wt: 259.69 g/mol
InChI Key: RAJGHNIRRDWDJZ-UHFFFAOYSA-N
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Description

2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is a complex organic compound that features a unique structure combining a chlorinated phenol and a pyrrolo[2,3-c]pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various alkyl or aryl groups to the phenol ring .

Scientific Research Applications

2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is unique due to its specific combination of a chlorinated phenol and a pyrrolo[2,3-c]pyridine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

918340-60-0

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

2-chloro-5-(1H-pyrrolo[2,3-c]pyridin-7-ylamino)phenol

InChI

InChI=1S/C13H10ClN3O/c14-10-2-1-9(7-11(10)18)17-13-12-8(3-5-15-12)4-6-16-13/h1-7,15,18H,(H,16,17)

InChI Key

RAJGHNIRRDWDJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=CC3=C2NC=C3)O)Cl

Origin of Product

United States

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